molecular formula C13H8N2S B1606061 7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine CAS No. 7496-68-6

7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine

Cat. No.: B1606061
CAS No.: 7496-68-6
M. Wt: 224.28 g/mol
InChI Key: RSGQPCGXMIJQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine is a heterocyclic compound with a unique structure that incorporates sulfur and nitrogen atoms within its fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of acenaphthenequinone with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions often require a base and are conducted in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand in coordination chemistry, forming complexes with metal ions that may have biological relevance.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. In materials science, its electronic properties are exploited to develop devices with enhanced performance.

Comparison with Similar Compounds

  • Acenaphtho[1,2-d]thiazol-8-amine
  • 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one

Comparison: 7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine is unique due to the presence of both sulfur and nitrogen atoms within its fused ring system, which imparts distinct electronic and steric properties. Compared to acenaphtho[1,2-d]thiazol-8-amine, it has an additional nitrogen atom, which can influence its reactivity and interaction with other molecules. The compound 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one, on the other hand, lacks the sulfur and nitrogen atoms, resulting in different chemical behavior and applications.

Properties

IUPAC Name

acenaphthyleno[1,2-d][1,3]thiazol-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2S/c14-13-15-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)16-13/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGQPCGXMIJQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225924
Record name Acenaphtho(1,2-d)thiazol-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7496-68-6
Record name Acenaphtho(1,2-d)thiazol-8-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007496686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC405312
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acenaphtho(1,2-d)thiazol-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACENAPHTHO(1,2-D)THIAZOL-8-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV5P9QGJ3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine
Reactant of Route 2
7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine
Reactant of Route 3
7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine
Reactant of Route 4
7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine
Reactant of Route 5
7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine
Reactant of Route 6
7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.